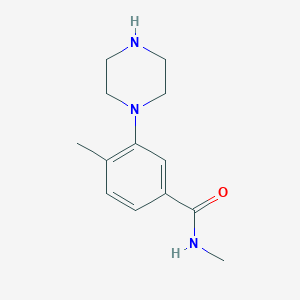
N,4-Dimethyl-3-(piperazin-1-yl)benzamid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Dimethyl-3-(piperazin-1-yl)benzamid is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a piperazine moiety and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-3-(piperazin-1-yl)benzamid typically involves the reaction of 4-dimethylaminobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification. The use of continuous flow reactors could also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-3-(piperazin-1-yl)benzamid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N,4-Dimethyl-3-(piperazin-1-yl)benzamid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-3-(piperazin-1-yl)benzamid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, making the compound a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-(piperazin-1-yl)phenyl)benzamide
- N-(4-Dimethylaminophenyl)piperazine
- 3-(Piperazin-1-yl)-1,2-benzothiazole
Uniqueness
N,4-Dimethyl-3-(piperazin-1-yl)benzamid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both dimethyl and piperazine groups allows for versatile interactions with various molecular targets, enhancing its potential as a pharmacological agent .
Properties
CAS No. |
1018569-97-5 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N,4-dimethyl-3-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-10-3-4-11(13(17)14-2)9-12(10)16-7-5-15-6-8-16/h3-4,9,15H,5-8H2,1-2H3,(H,14,17) |
InChI Key |
RECSPIZGRBTPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)

![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)

![N-(4-butylphenyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118833.png)
![sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate](/img/structure/B14118839.png)
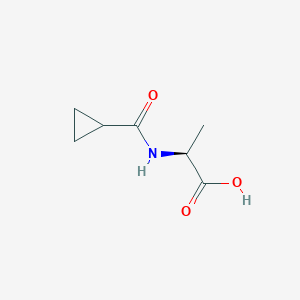
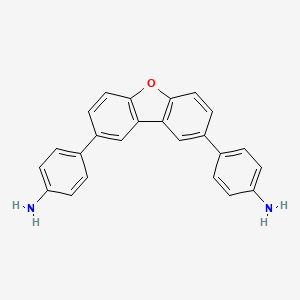
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118852.png)
![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)
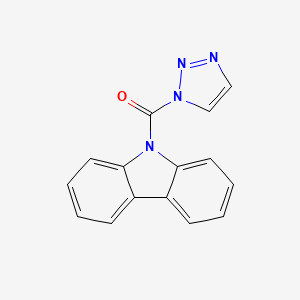

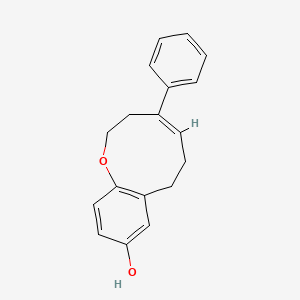
![N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118886.png)
